molecular formula C9H19ClN2O3 B3006492 H-GLY-LEU-OME HCL CAS No. 4249-25-6

H-GLY-LEU-OME HCL

Cat. No.: B3006492
CAS No.: 4249-25-6
M. Wt: 238.71
InChI Key: PGIUAHNCGNJCML-FJXQXJEOSA-N
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Description

H-GLY-LEU-OME HCL, also known as methyl glycyl-L-leucinate hydrochloride, is a dipeptide derivative. It is composed of glycine and leucine, with a methyl ester group attached to the leucine residue. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

H-Gly-Leu-OMe.HCl, also known as methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride, is a dipeptide methyl ester . It interacts with proteases, which are enzymes that break down proteins and peptides . These proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

Biochemical Pathways

H-Gly-Leu-OMe.HCl is involved in the proteolytic cascade, a series of protease activations leading to the breakdown of proteins . This cascade is triggered by lysosome-destabilizing adjuvants, which cause lysosome rupture and degradation of inflammatory proteins . The proteasome, a cellular complex regulating both necrotic cell death and proteolysis of inflammatory proteins, is also involved in this process .

Pharmacokinetics

The pharmacokinetics of H-Gly-Leu-OMeThe presence of the methyl ester group may influence its bioavailability . Methyl esters are often used in drug design to improve the lipophilicity and membrane permeability of compounds, potentially enhancing their absorption and distribution .

Result of Action

The primary result of H-Gly-Leu-OMe.HCl’s action is the modulation of protease activity. By interacting with proteases, it can influence the breakdown of proteins and peptides, affecting various biological processes

Action Environment

The action of H-Gly-Leu-OMe.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and stability, potentially impacting the compound’s efficacy . Additionally, the presence of other molecules can influence its action, as they may compete with H-Gly-Leu-OMe.HCl for binding to proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GLY-LEU-OME HCL typically involves the coupling of glycine and leucine methyl ester hydrochloride. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines allow for the efficient and rapid synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

H-GLY-LEU-OME HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-GLY-LEU-OME HCL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-GLY-LEU-OME HCL is unique due to its specific combination of glycine and leucine residues, which can influence its interaction with enzymes and its stability. The presence of the methyl ester group also provides additional reactivity and potential for modification .

Properties

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIUAHNCGNJCML-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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